molecular formula C20H32N4O3S B4474212 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4474212
M. Wt: 408.6 g/mol
InChI Key: NYQRLMZCSXAAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a tetrahydroquinoline moiety, and a dimethylsulfamoyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

The synthesis of 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydroquinoline moiety, and the attachment of the dimethylsulfamoyl group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperidine derivatives, tetrahydroquinoline-based molecules, and sulfonamide-containing compounds. Each of these compounds has its own set of properties and applications, but the specific arrangement of functional groups in this compound provides distinct advantages in certain research and industrial contexts.

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3S/c1-22(2)28(26,27)24-15-10-18(11-16-24)20(25)21-12-6-14-23-13-5-8-17-7-3-4-9-19(17)23/h3-4,7,9,18H,5-6,8,10-16H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQRLMZCSXAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.